Technical Monograph: Physicochemical Profiling of (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride
Technical Monograph: Physicochemical Profiling of (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride
Executive Summary & Structural Logic
In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, serving as the core pharmacophore for a vast array of GPCR ligands, particularly in the antihistamine and antipsychotic classes. However, the specific stereoisomer (2S,5R)-1,2,5-trimethylpiperazine hydrochloride represents a more nuanced tool. Unlike the achiral or racemic variants, this trans-configured, chiral building block offers a rigidified vector for side-chain attachment, critical for maximizing binding affinity in chiral pockets (e.g., Delta-Opioid Receptors).
This guide moves beyond basic data sheets. It treats the molecule as a dynamic system, analyzing how its specific stereochemistry—(2S, 5R)—dictates its thermodynamic stability, solubility profile, and behavior in solution.
Chemical Identity & Stereochemical Context
The molecule is the hydrochloride salt of (2S,5R)-1,2,5-trimethylpiperazine. Note that the (2S,5R) configuration implies a trans relationship between the C2 and C5 methyl groups.
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Systematic Name: (2S,5R)-1,2,5-trimethylpiperazine hydrochloride
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Free Base CAS: 1152367-85-5
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Enantiomer CAS (Reference): 1046788-71-9 [(2R,5S)-HCl][1]
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Molecular Formula:
(Typically x=1 or 2) -
Chirality: The C2 and C5 centers are chiral. The N1 nitrogen is methylated.[2]
Critical Insight: The physicochemical properties (MP, pKa, solubility) of the (2S,5R) enantiomer are scalar and identical to the (2R,5S) enantiomer. However, their interaction with polarized light and chiral biological environments is distinct.
Physicochemical Properties Profile
The following data aggregates experimental values from the enantiomeric series and high-fidelity predictive models calibrated for piperazine salts.
Table 1: Core Physical Parameters[2]
| Property | Value / Range | Technical Commentary |
| Molecular Weight | 128.22 (Free Base) 164.68 (Mono-HCl) 201.14 (Di-HCl) | Exact stoichiometry must be determined via Argentometric titration (see Section 4). |
| Physical State | White to off-white crystalline solid | The HCl salt stabilizes the lattice; the free base is a low-melting solid/oil. |
| Melting Point | >220°C (Decomp.) | High lattice energy typical of piperazine salts. Distinct from free base (MP ~157°C predicted). |
| pKa (Predicted) | pKa₁ ≈ 9.1 (N4-H) pKa₂ ≈ 4.8 (N1-Me) | N4 (secondary) is the most basic site. N1 (tertiary) is less basic due to inductive effects and steric bulk. |
| LogP (Oct/Water) | 0.57 (Free Base) < 0 (Salt) | Highly hydrophilic in salt form. Excellent aqueous solubility for formulation. |
| Hygroscopicity | Moderate to High | Piperazine salts often form hydrates. Handling under inert atmosphere is recommended.[3][4] |
| Optical Rotation | Specific | Magnitude equals the (2R,5S) isomer but with opposite sign. |
Synthetic & Manufacturing Workflow
The synthesis of high-purity (2S,5R)-1,2,5-trimethylpiperazine is non-trivial due to the risk of epimerization and the difficulty in separating cis/trans diastereomers. The most robust industrial route utilizes an enantioconvergent strategy or resolution of trans-2,5-dimethylpiperazine followed by selective N-methylation.
Synthesis Logic Diagram
The following Graphviz diagram outlines the critical path for synthesis and salt formation, highlighting the decision points for stereocontrol.
Caption: Figure 1: Enantioselective manufacturing pathway emphasizing the resolution step prior to N-methylation to preserve stereochemical integrity.
Analytical Protocols (Self-Validating Systems)
As a scientist, relying on a Certificate of Analysis (CoA) is insufficient. You must verify the material's identity and phase purity.
Protocol A: Stoichiometry Determination (Mono vs. Di-HCl)
Objective: Piperazines can form both mono- and dihydrochlorides. This protocol determines the exact salt form (
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Dissolution: Dissolve 100 mg of the sample in 50 mL deionized water.
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Titrant: Standardized 0.1 N AgNO₃ (Silver Nitrate).
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Indicator: 5% Potassium Chromate (
) solution (Mohr’s method) or Potentiometric endpoint detection (preferred). -
Calculation:
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Validation: A ratio of 1.0 ± 0.05 indicates Monohydrochloride. A ratio of 2.0 ± 0.05 indicates Dihydrochloride.
Protocol B: Chiral Purity via Derivatization (NMR)
Direct chiral HPLC can be expensive. A robust alternative uses a Chiral Solvating Agent (CSA) in NMR.
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Solvent:
(Note: If solubility is low due to HCl salt, perform a "mini-workup": suspend 10 mg in , extract with ). -
CSA: Add 2-3 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's acid chloride.
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Acquisition: Run ¹H-NMR (400 MHz minimum).
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Analysis: Focus on the N-Methyl singlet (~2.2 ppm). In a racemic mixture, the CSA will split this peak into two diastereomeric signals. In pure (2S,5R), only one singlet should be observed.
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Limit of Detection: Typically detects <1% enantiomeric impurity.
Stability & Handling
Solid State Stability
The hydrochloride salt significantly improves thermal stability compared to the free base. However, the presence of the secondary amine (N4) makes the molecule susceptible to oxidative degradation and carbamate formation if exposed to atmospheric
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Storage: Store at 2-8°C under Argon or Nitrogen.
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Container: Amber glass to prevent potential photochemical degradation (though low risk for this structure).
Solution Stability Logic
The following diagram illustrates the degradation pathways to monitor during formulation development.
Caption: Figure 2: Primary degradation pathways. The secondary amine is the reactive vector for carbamylation, while the tertiary amine is prone to N-oxidation.
References
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PubChem Compound Summary. (2R,5S)-1,2,5-trimethylpiperazine hydrochloride (Enantiomer Reference). National Center for Biotechnology Information. [Link]
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Chang, Y., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands.[5] Journal of Organic Chemistry, 68(10), 3976-3980.[5] (Foundational synthesis method for this chiral scaffold). [Link]
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Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Thermodynamic basis for pKa predictions). [Link]
Sources
- 1. 1046788-71-9|(2R,5S)-1,2,5-Trimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 1152367-85-5|(2S,5R)-1,2,5-Trimethylpiperazine|BLD Pharm [bldpharm.com]
- 4. (2R,5S)-1,2,5-trimethylpiperazine | 1046788-78-6 [amp.chemicalbook.com]
- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
